Besifovir dipivoxil

描述

LB80380 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

属性

IUPAC Name |

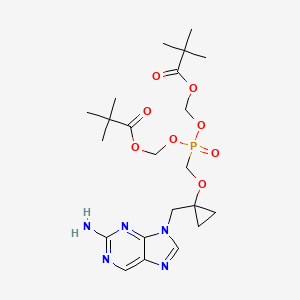

[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N5O8P/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKJXDOWBVVABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196062 | |

| Record name | LB 80380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441785-26-8 | |

| Record name | LB80380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifovir dipivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LB 80380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIFOVIR DIPIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9I9P4J8IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Besifovir Dipivoxil Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besifovir dipivoxil maleate is a prodrug of the acyclic nucleotide phosphonate besifovir, a potent inhibitor of hepatitis B virus (HBV) polymerase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed examination of a potential synthetic pathway for this compound maleate. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on antiviral therapeutics. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

This compound maleate is the maleate salt of the dipivoxil ester prodrug of besifovir. The dipivoxil moieties enhance the oral bioavailability of the parent compound, besifovir. Upon oral administration, it is rapidly absorbed and subsequently hydrolyzed by esterases to release the active drug, besifovir, which is then phosphorylated to its active diphosphate form.

The chemical structure of this compound maleate is comprised of a guanine analog attached to a cyclopropyl group, which is linked to a phosphonate group esterified with two pivaloyloxymethyl (pivoxil) groups. The molecule is salified with maleic acid.

Table 1: Chemical Identification of this compound Maleate

| Identifier | Value |

| IUPAC Name | [[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate; (Z)-but-2-enedioic acid[1] |

| CAS Number | 1039623-01-2[2] |

| Molecular Formula | C₂₆H₃₈N₅O₁₂P (as maleate salt)[2] |

| Molecular Weight | 643.58 g/mol (as maleate salt)[2] |

| SMILES | CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=C(N)N=CN=C32)OCOC(=O)C(C)(C)C.C(=C/C(=O)O)\C(=O)O[2] |

| InChIKey | DXUDWHZKSUFXKH-BTJKTKAUSA-N |

Physicochemical Properties

The physicochemical properties of this compound maleate are crucial for its formulation, delivery, and pharmacokinetic profile. While extensive experimental data is not publicly available, predicted values from reliable sources provide valuable insights.

Table 2: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| Molecular Weight | 527.51 g/mol | Calculated |

| logP | 1.39 | ALOGPS |

| Water Solubility | 0.744 mg/mL | ALOGPS |

| pKa (Strongest Acidic) | 16.67 | Chemaxon |

| pKa (Strongest Basic) | 3.58 | Chemaxon |

Synthesis of this compound Maleate

Proposed Synthetic Workflow

The synthesis would likely commence with the preparation of the key cyclopropyl intermediate, followed by coupling with the purine base and subsequent phosphonylation and esterification.

Caption: Proposed synthetic workflow for this compound Maleate.

Key Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps outlined in the synthetic workflow. These are based on established chemical principles for analogous compounds.

Step 1: Synthesis of the Cyclopropyl Intermediate

The synthesis would likely start from a commercially available cyclopropane derivative. A key intermediate would be a suitably protected (hydroxymethyl)cyclopropylmethyl phosphonate derivative.

Step 2: Coupling with the Purine Base

The protected cyclopropylmethyl phosphonate intermediate would then be coupled with a protected guanine derivative. This is a crucial step to form the core structure of besifovir.

-

Reaction: Nucleophilic substitution of a leaving group on the cyclopropyl intermediate with the N9 of the purine ring.

-

Reagents: Protected guanine, a suitable base (e.g., sodium hydride), and the cyclopropyl intermediate.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

-

Purification: Column chromatography.

Step 3: Deprotection and Phosphonylation

Following the successful coupling, any protecting groups on the guanine and phosphonate moieties would be removed. The resulting intermediate would then be phosphonylated to introduce the phosphonic acid group.

Step 4: Esterification to the Dipivoxil Prodrug

The phosphonic acid of besifovir would then be esterified to form the dipivoxil prodrug.

-

Reaction: Esterification of the phosphonic acid with chloromethyl pivalate.

-

Reagents: Besifovir, chloromethyl pivalate, and a non-nucleophilic base (e.g., triethylamine).

-

Solvent: Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

-

Purification: Crystallization or column chromatography.

Caption: Logical relationship of synthesis and purification steps.

Step 5: Salt Formation

The final step involves the formation of the maleate salt to improve the stability and pharmaceutical properties of the compound.

-

Reaction: Acid-base reaction between this compound and maleic acid.

-

Reagents: this compound and maleic acid in a 1:1 molar ratio.

-

Solvent: A suitable organic solvent in which the product is sparingly soluble to facilitate precipitation (e.g., ethanol, isopropanol, or acetone).

-

Isolation: Filtration and drying of the precipitated salt.

Mechanism of Action and Signaling Pathway

This compound maleate acts as a prodrug. Once inside the body, it is converted to besifovir, which is then phosphorylated by cellular kinases to the active metabolite, besifovir diphosphate. Besifovir diphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HBV polymerase. Incorporation of besifovir diphosphate leads to chain termination, thus inhibiting viral replication.

Caption: Intracellular activation and mechanism of action of Besifovir.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for this compound maleate. While a definitive, published synthesis protocol remains elusive, the proposed pathway, based on established organic chemistry principles for analogous compounds, offers a strong foundation for researchers in the field. The provided data and diagrams are intended to serve as a valuable resource for drug development professionals working on novel antiviral therapies for chronic hepatitis B. Further research into the specific reaction conditions and optimization of the synthetic steps is warranted to develop a robust and efficient manufacturing process.

References

Besifovir: A Prodrug Approach to Acyclic Nucleotide Phosphonate Therapy for Chronic Hepatitis B

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Besifovir dipivoxil maleate (BSV), known during its development as LB80380, represents a significant advancement in the treatment of chronic hepatitis B (CHB).[1][2] As an orally administered acyclic nucleotide phosphonate, it employs a prodrug strategy to effectively deliver its active metabolite to hepatocytes, the primary site of hepatitis B virus (HBV) replication.[3][4] Structurally similar to adefovir and tenofovir, Besifovir is a guanosine monophosphate analog designed for potent inhibition of HBV DNA polymerase.[5][6] Extensive clinical trials have demonstrated its non-inferior antiviral efficacy compared to established first-line therapies like tenofovir disoproxil fumarate (TDF), alongside a superior safety profile concerning renal and bone health.[7][8] This guide provides a comprehensive technical overview of Besifovir, detailing its metabolic activation, mechanism of action, pharmacokinetics, clinical trial data, and key experimental methodologies.

Chemistry and Prodrug Design

Besifovir is chemically designated as [({1-[(2-Amino-9H-purin-9-yl)methyl]cyclopropyl}oxy)methyl]phosphonic acid.[5] It is administered as a dipivoxil maleate salt, a prodrug formulation designed to enhance oral bioavailability.[9][10] The core structure is an acyclic nucleotide phosphonate, which mimics natural deoxynucleoside monophosphates but lacks the 3'-hydroxyl group necessary for DNA chain elongation.[3][6] The pivaloyloxymethyl (pivoxil) groups are ester moieties that mask the negatively charged phosphonate group, increasing the molecule's lipophilicity and facilitating its absorption from the gastrointestinal tract.[11]

Metabolic Activation and Mechanism of Action

The therapeutic activity of Besifovir is entirely dependent on its conversion to the active metabolite within the body. This process occurs in a sequential, multi-step pathway.

2.1. Metabolic Activation Pathway

Once absorbed, the prodrug, this compound (LB80380), undergoes rapid hydrolysis by esterases present in the intestine and liver. This initial step cleaves the two pivoxil groups, yielding an intermediate metabolite, LB80331.[1][4][12] Subsequently, LB80331 is oxidized by cellular enzymes, such as aldehyde oxidase or xanthine oxidase, to form the active metabolite, LB80317.[3] Inside the hepatocyte, LB80317 is further phosphorylated by cellular kinases to its diphosphate and ultimately its triphosphate form, which is the pharmacologically active agent that directly inhibits the HBV polymerase.[13][14]

2.2. Mechanism of HBV Polymerase Inhibition

The active triphosphate metabolite of Besifovir acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase (a reverse transcriptase).[3] By mimicking dGTP, it is incorporated into the nascent viral DNA chain.[14][15] Since the acyclic structure of Besifovir lacks the 3'-hydroxyl group required for the formation of the next phosphodiester bond, its incorporation results in the immediate termination of DNA chain elongation.[3] This disruption of the viral replication cycle effectively suppresses the production of new virus particles.[15]

Pharmacokinetics

Besifovir is administered orally and is rapidly absorbed.[1][12] Pharmacokinetic studies have primarily focused on its metabolites, as the parent prodrug is transient.

Table 1: Pharmacokinetic Parameters of Besifovir Metabolites

| Parameter | Metabolite | Value | Condition | Citation |

| Tmax (Time to Peak Plasma Concentration) | LB80331 | 2.0 hours | 60 mg single oral dose | [1][12] |

| Cmax (Peak Plasma Concentration) | LB80331 | 397 ng/mL | 60 mg single oral dose | [1][12] |

| t½ (Elimination Half-life) | LB80331 | 3.0 hours | 60 mg single oral dose | [1][12] |

| Plasma Exposure (AUC) Increase vs. Normal | LB80331 | 1.5-fold | Mild Renal Impairment | [3][16] |

| LB80331 | 2.5-fold | Moderate Renal Impairment | [3][16] | |

| LB80331 | 4.5-fold | Severe Renal Impairment | [3][16] | |

| LB80317 | 1.8-fold | Mild Renal Impairment | [8] | |

| LB80317 | 3.2-fold | Moderate Renal Impairment | [8] | |

| LB80317 | 6.2-fold | Severe Renal Impairment | [8] |

Data synthesized from multiple studies. AUC: Area Under the Curve.

Besifovir and its metabolites are primarily excreted through the kidneys.[1][12] As shown in Table 1, plasma exposure to the metabolites increases significantly with worsening renal function, indicating that dose adjustments may be necessary for patients with moderate to severe renal impairment.[3][16] A common adverse event associated with Besifovir is carnitine depletion, which necessitates carnitine supplementation during therapy.[1][4]

In Vitro Antiviral Activity and Resistance Profile

Besifovir demonstrates potent antiviral activity against both wild-type and various drug-resistant HBV strains.

Table 2: In Vitro Antiviral Activity (IC₅₀) of Besifovir Against HBV Mutants

| HBV Strain / Mutant | Resistance to | Besifovir (BFV) IC₅₀ (µM) | Fold Change vs. WT | Citation |

| Wild-Type (WT) | - | 0.15 ± 0.04 | 1.0 | [6] |

| rtL180M + rtM204V | Lamivudine (LMV) | > 10.0 | > 66.7 | [6] |

| rtA181T | Adefovir (ADV) | 0.19 ± 0.05 | 1.3 | [6] |

| rtN236T | Adefovir (ADV) | 0.17 ± 0.02 | 1.1 | [6] |

| rtL180M + rtM204V + rtS202G | Entecavir (ETV) | 0.65 ± 0.07 | 4.3 | [6] |

| rtT184G + rtS202I + rtM250V | Entecavir (ETV) | 0.35 ± 0.05 | 2.3 | [6] |

| CYEI Mutant | Tenofovir (TDF) | 0.16 ± 0.02 | 1.1 | [6] |

IC₅₀: Half-maximal inhibitory concentration. Data from in vitro susceptibility assays.[6]

The data indicate that Besifovir is highly effective against adefovir- and tenofovir-resistant mutants.[6] However, it shows significantly reduced activity against lamivudine-resistant mutants (rtL180M + rtM204V) and partial resistance in some entecavir-resistant strains.[6] This suggests Besifovir could be a viable treatment option for patients who have developed resistance to ADV or TDF.[6] Importantly, long-term clinical studies of up to 192 weeks have not identified any emergent drug-resistant mutations to Besifovir.[7][8]

Clinical Efficacy and Safety

Besifovir has been rigorously evaluated in multiple Phase 3 clinical trials, primarily against TDF, a standard-of-care treatment for CHB.

Table 3: Summary of Efficacy Outcomes from Phase 3 Clinical Trials (Besifovir vs. TDF)

| Endpoint | Timepoint | Besifovir (BSV) Group | Tenofovir (TDF) Group | Citation |

| Virological Response (HBV DNA < 69 IU/mL) | 48 Weeks | 84.8% | 88.8% | [2] |

| 144 Weeks | 87.7% | 92.1% (TDF then BSV) | [7] | |

| 192 Weeks | 92.5% | 93.1% (TDF then BSV) | [8] | |

| Virological Response (HBV DNA < 20 IU/mL) | 144 Weeks | 82.8% | N/A | [7] |

| ALT Normalization | 144 Weeks | Similar between groups | Similar between groups | [7] |

| HBeAg Seroconversion | 144 Weeks | Similar between groups | Similar between groups | [7] |

Data from the NCT01937806 trial and its extension studies. The 144 and 192-week TDF group data represent patients who switched to open-label Besifovir after 48 or 96 weeks.

The results consistently demonstrate that Besifovir has a potent and sustained antiviral effect that is non-inferior to TDF.[2][7][8] The primary advantage of Besifovir lies in its improved safety profile, particularly concerning renal function and bone mineral density (BMD).

Table 4: Summary of Safety Outcomes (Renal and Bone) from Phase 3 Clinical Trials

| Parameter | Timepoint | Besifovir (BSV) Group | Tenofovir (TDF) Group | Key Finding | Citation |

| Hip BMD (% change from baseline) | 48 Weeks | -0.64% | -1.82% | BSV showed significantly less bone loss. | [2] |

| 144 Weeks | -0.42% | N/A (Switched to BSV) | BMD in the switch group recovered after changing to BSV. | [7] | |

| Spine BMD (% change from baseline) | 48 Weeks | +0.47% | -1.33% | BSV showed significantly less bone loss. | [2] |

| 144 Weeks | +0.02% | N/A (Switched to BSV) | BMD in the switch group recovered after changing to BSV. | [7] | |

| eGFR (mL/min/1.73m² change from baseline) | 48 Weeks | +0.4 | -3.5 | Renal function was better preserved with BSV. | [2] |

BMD: Bone Mineral Density; eGFR: estimated Glomerular Filtration Rate. Data from the NCT01937806 trial and its extension studies.

Long-term TDF therapy is associated with risks of nephrotoxicity and decreased bone mineral density.[9][17] Studies show that patients treated with Besifovir experience significantly less decline in BMD and better preservation of renal function compared to those on TDF.[2][7] Furthermore, patients who switched from TDF to Besifovir showed improvement in these safety markers, suggesting a reversal of TDF-associated adverse effects.[7][17]

Key Experimental Methodologies

6.1. In Vitro Drug Susceptibility Assay

The antiviral activity and resistance profile of Besifovir were determined using cell-based assays.

Protocol Summary:

-

Cell Line: Huh7 human hepatoma cells are commonly used.[12][14]

-

Transfection: Cells are transfected with HBV replicon plasmids (e.g., 1.2mer constructs) that can produce infectious virus particles. Plasmids containing specific resistance-associated mutations are used to test activity against resistant strains.[12][14]

-

Drug Application: Following transfection, the cell culture medium is replaced with medium containing serial dilutions of the active Besifovir metabolite (BFV, or LB80317), as the prodrug form is not activated in vitro.[14]

-

Analysis of Viral Replication: After a multi-day incubation (typically 4 days), intracellular HBV DNA replicative intermediates are extracted from the cells.[12][14] The levels of these DNA forms are quantified using Southern blot analysis, which allows for the separation and visualization of different viral DNA species (e.g., relaxed circular, double-stranded linear, and single-stranded DNA).[1][14][18] The concentration of the drug that inhibits viral DNA replication by 50% (IC₅₀) is then calculated.[14][19]

6.2. Phase 3 Clinical Trial Protocol (NCT01937806)

Study Design: A multicenter, randomized, double-blind, non-inferiority trial followed by an open-label extension phase.[2][13]

-

Participants: Treatment-naïve adults (≥20 years) with CHB. Key inclusion criteria included elevated HBV DNA levels (>1.0×10⁵ copies/mL for HBeAg-positive and >1.0×10⁴ copies/mL for HBeAg-negative patients) and elevated serum ALT levels (1.2–10 times the upper limit of normal).[12][13]

-

Treatment Arms (Initial 48 Weeks):

-

This compound maleate 150 mg once daily.

-

Tenofovir disoproxil fumarate 300 mg once daily.

-

-

Primary Endpoint: The proportion of patients achieving a virological response, defined as serum HBV DNA level < 69 IU/mL, at week 48.[9][13]

-

Secondary Endpoints: Included rates of ALT normalization, HBeAg seroconversion, development of antiviral resistance, and safety assessments (particularly changes in renal function markers like eGFR and bone mineral density).[2]

-

Extension Phase: After the initial 48-week double-blind phase, all patients were eligible to receive open-label Besifovir for an extended period (up to 192 weeks) to assess long-term efficacy and safety.[8][12]

Conclusion

Besifovir is a potent acyclic nucleotide phosphonate that leverages a well-designed prodrug strategy to achieve effective oral delivery and targeted action against HBV. Its mechanism of action, centered on the termination of viral DNA synthesis, provides robust and sustained viral suppression. Large-scale clinical trials have firmly established its non-inferiority to TDF in antiviral efficacy while demonstrating a clinically significant improvement in renal and bone safety. With a high barrier to resistance and a favorable long-term safety profile, Besifovir represents a valuable first-line treatment option for treatment-naïve patients with chronic hepatitis B and a promising alternative for patients experiencing adverse effects from other nucleotide analog therapies.

References

- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. schca-ir.schmc.ac.kr [schca-ir.schmc.ac.kr]

- 3. Influence of Renal Function on the Single-Dose Pharmacokinetics of Besifovir, a Novel Antiviral Agent for theTreatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [researchdiscovery.drexel.edu]

- 8. researchgate.net [researchgate.net]

- 9. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What role for cellular metabolism in the control of hepatitis viruses? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Enzymes in Viral Infection and Host Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Integrated Population Pharmacokinetic Model of Bemnifosbuvir and Metabolites – ScienceOpen [scienceopen.com]

- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 17. ice-hbv.org [ice-hbv.org]

- 18. ice-hbv.org [ice-hbv.org]

- 19. researchgate.net [researchgate.net]

Preclinical pharmacology and toxicology of Besifovir dipivoxil

An In-depth Preclinical Guide to Besifovir Dipivoxil: Pharmacology and Toxicology

Introduction

This compound maleate (BSV), trade name Besivo®, is an oral acyclic nucleotide phosphonate and a prodrug of its active metabolite, besifovir.[1][2] Developed as a potent antiviral agent against the hepatitis B virus (HBV), it functions as an inhibitor of the HBV DNA polymerase.[3][4] As a guanosine monophosphate analog, it shares structural similarities with other nucleotide analogs like adefovir and tenofovir.[5] This guide provides a detailed overview of the preclinical data, focusing on the pharmacology, pharmacokinetics, and toxicology of this compound, intended for researchers and professionals in drug development.

Preclinical Pharmacology

Mechanism of Action

This compound is a prodrug that requires intracellular conversion to its active form.[1][6] Once administered orally, it is hydrolyzed by esterases, primarily in the liver and intestine, to release the active moiety, besifovir (BFV).[5] Cellular kinases then phosphorylate besifovir into its active diphosphate form. This active metabolite, besifovir diphosphate, acts as a competitive inhibitor of the viral HBV DNA polymerase (reverse transcriptase).[3][4] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain. Once incorporated, it causes premature chain termination, effectively halting HBV DNA replication and disrupting the viral life cycle.[4][7]

Antiviral Activity In Vitro

Besifovir has demonstrated potent antiviral activity against HBV. In vitro susceptibility assays are crucial for determining the efficacy against both wild-type (WT) and drug-resistant HBV strains.

A common method for assessing in vitro anti-HBV activity involves the following steps:

-

Cell Culture: Human hepatoma cell lines, such as Huh7 cells, are cultured under standard conditions.

-

Transfection: The cells are transfected with plasmids containing HBV 1.2mer replicons. These replicons can harbor wild-type or specific resistance-conferring mutations in the reverse transcriptase (RT) domain of the HBV polymerase.

-

Drug Treatment: Following transfection, the cells are treated with varying concentrations of the active metabolite, besifovir (BFV), as the prodrug form is not effectively metabolized in vitro.[5] Lamivudine (LMV) or other nucleos(t)ide analogs (NAs) are often used as controls. The treatment typically lasts for 4 days.

-

Analysis of HBV Replication: Cells are harvested and lysed. The total DNA is extracted, and any transfected plasmid DNA is digested with specific nucleases. The level of HBV DNA replication is then quantified using Southern blot analysis.[5]

-

Data Interpretation: The concentration of the drug that inhibits HBV DNA replication by 50% (IC₅₀) is calculated to determine its potency. Secreted HBeAg levels in the supernatant can be measured to confirm consistent transfection efficiency across experiments.[5]

Besifovir's efficacy has been tested against various NA-resistant HBV mutants. The findings from in vitro studies are summarized below.

| HBV Mutant Type | Key Mutations | Susceptibility to Besifovir | Citation(s) |

| Lamivudine (LMV)-Resistant | rtL180M, rtM204V | Resistant . Clones with these mutations showed strong resistance to BFV treatment. | [5] |

| Adefovir (ADV)-Resistant | rtA181T, rtN236T | Susceptible . BFV effectively suppressed replication to levels similar to wild-type HBV. | [5] |

| Entecavir (ETV)-Resistant | rtI169T, rtL180M, rtT184L | Partial Resistance . ETV-resistant clones exhibited some level of resistance to BFV. | [5] |

| Tenofovir (TDF)-Resistant | Primary TDF mutations | Susceptible . Mutants with primary resistance mutations to tenofovir were susceptible to BFV. | [5] |

These results suggest that besifovir may be a viable treatment option for patients with adefovir- or tenofovir-resistant HBV, but not for those with lamivudine-resistant strains.[5]

Pharmacokinetics in Animals

Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Besifovir has been shown to have consistent and well-characterized pharmacokinetics in animals.[1][6]

Pharmacokinetic parameters are typically determined in animal models like Beagle dogs, following a crossover study design.

-

Animal Model: A cohort of Beagle dogs (e.g., 8 dogs) is used.[8]

-

Study Design: A 2x2 crossover design is often employed. Animals are randomized into two groups. One group receives the test agent (e.g., this compound), and the other receives a reference agent. After a washout period, the treatments are crossed over.

-

Dosing: The drug is administered orally.[8]

-

Sample Collection: Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9] Plasma is separated by centrifugation and stored frozen until analysis.[8]

-

Bioanalysis: Plasma concentrations of the active moiety (besifovir) are quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8]

-

Parameter Calculation: Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) are calculated from the plasma concentration-time data.

While specific preclinical data for this compound is limited in the public domain, studies on similar prodrugs like adefovir dipivoxil and tenofovir dipivoxil in animal models provide context. For example, in a study with woodchucks chronically infected with woodchuck hepatitis virus (WHV), oral administration of 15 mg/kg of adefovir dipivoxil resulted in a mean Cmax of 0.462 µg/ml, an elimination half-life of 10.2 hours, and an oral bioavailability of approximately 22.9%.[9] A study in Beagle dogs comparing two different tenofovir prodrugs also detailed key pharmacokinetic parameters.[8] These types of studies establish the foundational pharmacokinetic profile before human trials.

Preclinical Toxicology

The primary goals of preclinical toxicology are to identify a safe starting dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[10] Besifovir has been noted for its favorable safety profile, particularly concerning renal and bone toxicities, when compared to other NAs like TDF.[1][11]

General and Repeated-Dose Toxicity

Standard preclinical toxicology programs involve repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to support clinical trials of varying durations.[10] These studies help identify dose-limiting toxicities and establish a no-observed-adverse-effect level (NOAEL).

Specific Organ Toxicology

A significant advantage of besifovir highlighted in clinical studies, and supported by preclinical evidence, is its improved renal and bone safety profile compared to TDF.[2][7][11] Long-term TDF treatment can lead to a gradual decrease in estimated glomerular filtration rate (eGFR) and bone mineral density (BMD).[11][12] In vivo studies have suggested that the renal uptake of besifovir is significantly lower than that of tenofovir, potentially explaining the reduced risk of nephrotoxicity.[7] Clinical data confirms that patients treated with besifovir maintain stable renal function and BMD over long periods.[13][14]

Mitochondrial toxicity is a known concern for the nucleoside reverse transcriptase inhibitor (NRTI) class of drugs, potentially leading to adverse effects like lactic acidosis, myopathy, and liver steatosis.[15][16] These toxicities are often linked to the inhibition of mitochondrial DNA polymerase gamma. While besifovir is generally considered to have low toxicity, there is a concern that high doses may impact mitochondrial function.[1] This is primarily related to the pivaloyl moiety of the prodrug, which, upon cleavage, can deplete intracellular carnitine stores. Carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation.[17] To mitigate this potential risk, L-carnitine supplementation is recommended for patients during besifovir therapy.[1][17]

| Toxicological Aspect | Finding for this compound | Comparison with Other NAs (e.g., TDF) | Citation(s) |

| Renal Toxicity | Favorable safety profile; lower renal uptake observed in preclinical models. | Superior safety profile compared to TDF, which is associated with decreased eGFR over time. | [2][7][11] |

| Bone Toxicity | Favorable safety profile; preserved bone mineral density. | Superior safety profile compared to TDF, which is associated with decreased BMD over time. | [11][13][14] |

| Mitochondrial Toxicity | Potential for carnitine depletion at high doses due to pivaloyl group. | All NRTIs have some potential for mitochondrial toxicity; the specific mechanism for BSV relates to its prodrug chemistry. | [1][15][17] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicology

A standard battery of genotoxicity tests is required before exposing women of childbearing potential in clinical trials.[10] While specific preclinical reports on the genotoxicity, carcinogenicity, or reproductive toxicology of this compound are not detailed in the provided search results, these studies are a mandatory component of the regulatory submission package for any new drug entity.

Conclusion

The preclinical profile of this compound establishes it as a potent inhibitor of HBV replication with a well-characterized mechanism of action. In vitro data demonstrate its efficacy against wild-type HBV and certain drug-resistant strains, particularly those resistant to adefovir and tenofovir.[5] A key differentiating feature is its favorable toxicology profile, showing significant advantages in renal and bone safety over older nucleotide analogs like TDF.[7][12] The requirement for L-carnitine supplementation addresses a specific metabolic consequence of its prodrug design, mitigating potential mitochondrial effects.[1] These comprehensive preclinical findings have supported its successful clinical development and approval as a first-line therapy for chronic hepatitis B in certain regions.[2][18]

References

- 1. This compound maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound maleate versus other antivirals in reducing hepatocellular carcinoma in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Besifovir used for? [synapse.patsnap.com]

- 5. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Pharmacokinetics of tenofovir in Beagle dogs after oral dosing of tenofovir dipivoxil fumarate using HPLC-MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. news-medical.net [news-medical.net]

- 12. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Influence of this compound Maleate Combined with L-Carnitine on Hepatic Steatosis in Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. emjreviews.com [emjreviews.com]

In Vitro Antiviral Profile of Besifovir Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Besifovir, a novel acyclic nucleotide phosphonate, against the hepatitis B virus (HBV). The document is intended to serve as a detailed resource, presenting quantitative efficacy data, in-depth experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Antiviral Activity and Cytotoxicity

Besifovir demonstrates potent and selective inhibition of HBV replication in vitro. Its efficacy has been evaluated against both wild-type (WT) and various drug-resistant HBV strains. The following tables summarize the key quantitative data from in vitro studies, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.

Table 1: In Vitro Antiviral Activity of Besifovir against Wild-Type and Lamivudine-Resistant HBV

| HBV Strain | Genotype/Mutations | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| Wild-Type (WT) | Not Specified | Huh7 | 4.25 ± 0.43 | >50 | >11.8 | [1] |

| LMV-Resistant (50-2) | rtL180M + rtM204V | Huh7 | 7.47 ± 0.54 | >50 | >6.7 | [1] |

| LMV-Resistant (MV) | rtL180M + rtM204V | Huh7 | >50 | >50 | Not Applicable | [1] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50/EC50.

Table 2: In Vitro Antiviral Activity of Besifovir against Adefovir, Entecavir, and Tenofovir-Resistant HBV Mutants

| HBV Strain/Clone | Resistance Profile | EC50 (μM) of Besifovir | Fold Difference vs. WT | Reference |

| Wild-Type (WT) | - | 4.25 ± 0.43 | 1.0 | [2] |

| ADV-Resistant (10-16) | rtA181T + rtN236T | 8.43 ± 0.58 | 2.0 | [2] |

| ADV-Resistant (10-17) | rtA181V + rtN236T | 5.27 ± 0.26 | 1.2 | [2] |

| ETV-Resistant (69-2) | rtL180M+rtT184G+rtS202I+rtM204V | 26.00 ± 3.79 | 6.1 | [2] |

| ETV-Resistant (71-3) | rtL180M+rtT184G+rtS202I+rtM204V | 40.70 ± 2.26 | 9.6 | [2] |

ADV: Adefovir; ETV: Entecavir. Fold difference is calculated relative to the EC50 of Besifovir against wild-type HBV.

Mechanism of Action

Besifovir is a dGMP analogue that acts as a competitive inhibitor of the HBV DNA polymerase.[3] Its mechanism of action is similar to other nucleos(t)ide analogues.[4] Once administered, the prodrug, besifovir dipivoxil, is metabolized to its active triphosphate form. This active metabolite is then incorporated into the elongating viral DNA chain during reverse transcription. The incorporation of the besifovir moiety leads to premature chain termination, thereby halting HBV DNA synthesis.[4]

Caption: Mechanism of action of Besifovir in inhibiting HBV replication.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to evaluate the antiviral activity of Besifovir against HBV.

Cell Culture and HBV Plasmids

-

Cell Lines: Human hepatoma cell lines, such as Huh7 and HepG2, are commonly used. For stable HBV replication, the HepG2.2.15 cell line, which contains an integrated copy of the HBV genome, is frequently employed.[5][6]

-

HBV Replicons: To assess activity against specific drug-resistant mutants, HBV 1.2mer or 1.3mer replicons containing the desired mutations in the reverse transcriptase (RT) domain are constructed.[2][7] These plasmids are then transfected into hepatoma cells.

In Vitro Drug Susceptibility Assay

This assay determines the concentration-dependent inhibitory effect of Besifovir on HBV replication.

Caption: General workflow for in vitro HBV drug susceptibility testing.

-

Cell Seeding: Plate Huh7 cells in 6-well plates.

-

Transfection: Transfect the cells with 2 μg of the respective HBV replicon plasmid.[8]

-

Drug Treatment: Four hours post-transfection, replace the medium with fresh medium containing serial dilutions of Besifovir (e.g., 0, 5, 10, 20, 50 μM).[8]

-

Incubation: Incubate the treated cells for 4 days.[8]

-

Harvesting: After incubation, harvest the cells for DNA extraction and the supernatant for HBeAg analysis (as a transfection control).[8]

-

HBV DNA Analysis: Quantify the intracellular HBV DNA levels using Southern blotting or qPCR.

-

EC50 Determination: Calculate the EC50 value by plotting the percentage of HBV DNA reduction against the drug concentration.

HBV DNA Quantification: Southern Blot Analysis

Southern blotting is a "gold standard" technique for detecting and quantifying HBV DNA replicative intermediates.[9]

-

Cell Lysis: Lyse the harvested cells with a buffer containing a non-ionic detergent (e.g., 1% NP-40).[10]

-

Nuclease Treatment: Treat the cell lysates with DNase I to digest the transfected plasmid DNA, ensuring that only intracellular HBV DNA is detected.[10]

-

DNA Extraction: Extract the total intracellular DNA using standard phenol-chloroform extraction and ethanol precipitation.

-

Agarose Gel Electrophoresis: Separate the DNA fragments on a 1.2% agarose gel.[11]

-

Transfer: Transfer the separated DNA to a positively charged nylon membrane (e.g., Hybond-XL) via alkaline transfer.[1]

-

Hybridization: Hybridize the membrane with a DIG-labeled or radiolabeled HBV-specific probe overnight.[1]

-

Detection: Visualize the HBV DNA bands using an appropriate detection system (e.g., chemiluminescence or autoradiography) and quantify the signal intensity.

HBV DNA Quantification: Real-Time Quantitative PCR (qPCR)

qPCR is a highly sensitive and high-throughput method for quantifying HBV DNA.

-

DNA Extraction: Extract total DNA from the cultured cells.

-

Primer and Probe Design: Use primers and a probe targeting a conserved region of the HBV genome, such as the S or core region.[12]

-

Reaction Setup: Prepare a reaction mixture containing the extracted DNA, primers, probe, and a qPCR master mix.

-

Amplification and Detection: Perform the qPCR reaction using a real-time PCR system. The amplification of HBV DNA is monitored in real-time by detecting the fluorescence signal from the probe.[13]

-

Quantification: Generate a standard curve using serial dilutions of a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA in the samples.[13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability and determining the cytotoxic potential of a compound.[14]

-

Cell Seeding: Seed cells (e.g., HepG2 or Huh7) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of Besifovir for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.

-

CC50 Calculation: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Signaling Pathways and Logical Relationships

The primary signaling pathway involved in the action of Besifovir is the inhibition of the HBV replication cycle at the reverse transcription step.

Caption: Inhibition of the HBV replication cycle by Besifovir.

This guide provides a foundational understanding of the in vitro antiviral properties of Besifovir against HBV. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in antiviral drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ice-hbv.org [ice-hbv.org]

- 4. genomica.uaslp.mx [genomica.uaslp.mx]

- 5. In vitro cell culture models to study hepatitis B and D virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 7. Research Portal [researchdiscovery.drexel.edu]

- 8. Continuing this compound maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ice-hbv.org [ice-hbv.org]

- 12. Real-time PCR assays for hepatitis B virus DNA quantification may require two different targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [A research for screening anti-hepatitis B virus drugs with the 2.2.15 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Interaction of Besifovir's Active Metabolite with Hepatitis B Virus DNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir dipivoxil maleate (BSV), a novel acyclic nucleotide phosphonate, represents a significant advancement in the therapeutic arsenal against chronic hepatitis B (CHB). As a prodrug, Besifovir undergoes intracellular metabolism to its pharmacologically active form, which potently and selectively inhibits the hepatitis B virus (HBV) DNA polymerase, a key enzyme in the viral replication cycle. This technical guide provides an in-depth exploration of the interaction between Besifovir's active metabolite and the HBV DNA polymerase, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used to characterize this interaction.

Mechanism of Action: Competitive Inhibition of HBV DNA Polymerase

Besifovir is administered as a dipivoxil maleate prodrug (LB80380) to enhance its oral bioavailability.[1][2] Following oral administration, it is rapidly absorbed and subsequently hydrolyzed by cellular esterases to its initial metabolite, LB80331, and then to besifovir (BFV, also known as LB80317), a guanosine monophosphate analog.[1][3][4] To exert its antiviral effect, besifovir must be further phosphorylated by cellular kinases to its active diphosphate form.[3][5]

This active metabolite, besifovir diphosphate, functions as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[3][5] Structurally mimicking the natural substrate deoxyguanosine triphosphate (dGTP), besifovir diphosphate binds to the active site of the viral polymerase.[5] This competitive binding prevents the incorporation of the natural nucleotide into the elongating viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic side chain of besifovir leads to the termination of DNA chain elongation, thereby halting viral replication.[5]

Intracellular Activation and Mechanism of Action of Besifovir

The following diagram illustrates the intracellular conversion of Besifovir to its active diphosphate form and its subsequent interaction with the HBV DNA polymerase.

Quantitative Analysis of Inhibitory Activity

The antiviral potency of Besifovir's active metabolite (BFV) has been quantified in cell-based assays against both wild-type (WT) HBV and nucleos(t)ide analog-resistant strains. The 50% inhibitory concentration (IC50) values provide a measure of the drug's effectiveness in inhibiting viral replication within a cellular environment.

| HBV Strain | Genotype | Relevant Mutations | Besifovir (BFV) IC50 (μM) | Fold Resistance vs. WT | Reference |

| Wild-Type | D | None | 4.13 ± 0.52 | 1.00 | [5] |

| Clone 1-1 | C | rtV23I, rtH55R, rtY124H, rtD134E, rtN139K, rtL180M, rtM204V, rtQ267L, rtL269I, rtL336M | >50 | >12.1 | [5] |

| Clone 1-2 | C | rtT38A, rtV191I, rtN226H, rtV266I, rtQ267L, rtS317A, rtA329T | 3.83 ± 0.6 | 0.92 | [5] |

| L180M Mutant | D | rtL180M | 23.87 ± 4.07 | 5.78 | [5] |

| Adefovir-Resistant (10-16) | C | rtA181T, rtN236T | 8.43 ± 0.58 | 2.0 | [6] |

| Adefovir-Resistant (10-17) | C | rtA181V, rtN236T | 5.27 ± 0.26 | 1.2 | [6] |

| Entecavir-Resistant (69-2) | C | rtL180M, rtS202G, rtM204V | 26.00 ± 3.79 | 6.3 | [6] |

| Entecavir-Resistant (71-3) | C | rtT184S, rtS202G, rtM204V | 40.70 ± 2.26 | 9.8 | [6] |

Note: The direct enzymatic inhibition constant (Ki) for besifovir diphosphate against purified HBV DNA polymerase is not publicly available in the reviewed literature.

Experimental Protocols

In Vitro Drug Susceptibility Assay

This assay evaluates the inhibitory effect of Besifovir on HBV replication in a cell culture system.

1. Cell Culture and Transfection:

-

Hepatoma cell lines that can support HBV replication, such as Huh7 or HepG2, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[6]

-

Cells are seeded in 6-well plates.[6]

-

Replication-competent HBV 1.2mer clones (wild-type or mutant) are transfected into the cells using a suitable transfection reagent like Lipofectamine 2000.[6]

2. Drug Treatment:

-

Following transfection, the culture medium is replaced with fresh medium containing various concentrations of besifovir (BFV).[6]

-

The cells are treated daily with the drug for a period of 4 days.[6]

3. Analysis of HBV Replication:

-

After the treatment period, the cells are harvested for Southern blot analysis to determine the levels of HBV DNA replication intermediates.[6]

-

The culture supernatants are collected to measure the levels of secreted HBV e-antigen (HBeAg) by ELISA to normalize for transfection efficiency.[6]

4. Data Analysis:

-

The intensity of the HBV DNA bands from the Southern blot is quantified.[6]

-

The IC50 value is calculated as the drug concentration that causes a 50% reduction in HBV DNA replication compared to the untreated control.[6]

Southern Blot Analysis for HBV DNA

This technique is employed to detect and quantify HBV DNA replication intermediates.

1. DNA Extraction:

-

Total intracellular DNA is extracted from the harvested cells. This can be achieved through a modified Hirt extraction method, which selectively precipitates high molecular weight cellular DNA, enriching for smaller viral DNA forms.[6]

2. Agarose Gel Electrophoresis:

-

The extracted DNA is resolved on a 1% agarose gel to separate the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded).[6]

3. DNA Transfer:

-

The DNA from the gel is transferred to a positively charged nylon membrane via capillary transfer.[6]

4. Hybridization and Detection:

-

The membrane is hybridized with a digoxigenin (DIG)-labeled DNA probe specific for the HBV genome.[6]

-

The hybridized probe is then detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by the addition of a chemiluminescent substrate.[6]

-

The resulting signal is captured on X-ray film or with a digital imaging system.[6]

Workflow for In Vitro HBV Polymerase Inhibition Assay

The following diagram outlines a general workflow for assessing the direct inhibitory activity of compounds like besifovir diphosphate on the HBV polymerase.

Conclusion

Besifovir is a potent nucleotide analog that, in its active diphosphate form, effectively inhibits HBV DNA polymerase through competitive binding and subsequent chain termination. Its mechanism of action is well-established, and its efficacy has been demonstrated against both wild-type and drug-resistant HBV strains in cellular models. The experimental protocols outlined in this guide provide a framework for the continued investigation of Besifovir and other novel anti-HBV compounds, facilitating the development of more effective therapies for chronic hepatitis B. Further studies to determine the precise kinetic parameters of interaction between besifovir diphosphate and the viral polymerase will provide a more complete understanding of its potent antiviral activity.

References

- 1. HKU Scholars Hub: Phase I/II double-blind, randomized, placebo-controlled study of the novel anti-HBV agent LB80380/ANA380 in patients with chronic HBV infection [hub.hku.hk]

- 2. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Renal Function on the Single-Dose Pharmacokinetics of Besifovir, a Novel Antiviral Agent for theTreatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ice-hbv.org [ice-hbv.org]

An In-depth Technical Guide to the Cellular Uptake and Metabolic Activation of Besifovir Dipivoxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besifovir dipivoxil (BSV) is an orally administered prodrug of besifovir (BFV), a potent acyclic nucleotide phosphonate analog of guanosine monophosphate. It is utilized in the treatment of chronic hepatitis B virus (HBV) infection. The efficacy of BSV is contingent upon its efficient uptake into hepatocytes, conversion to its active diphosphorylated metabolite, and subsequent inhibition of HBV DNA polymerase. This guide provides a comprehensive overview of the cellular uptake and metabolic activation of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Cellular Uptake of Besifovir

The entry of besifovir into hepatocytes is a critical first step for its antiviral activity. As a nucleotide analog, its transport across the cell membrane is likely mediated by specific solute carrier (SLC) transporters. While the precise transporters for besifovir have not been definitively identified, the uptake of similar nucleoside and nucleotide analogs is known to be facilitated by several families of transporters expressed on the surface of hepatocytes.

These include:

-

Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are sodium-dependent transporters that move nucleosides against their concentration gradient.

-

Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These are sodium-independent transporters that facilitate bidirectional transport of nucleosides down their concentration gradient.

-

Organic Anion Transporters (OATs; SLC22 family): These transporters are involved in the uptake of a wide range of organic anions, including some nucleotide analogs.

Given that besifovir is a guanosine monophosphate analog, it is plausible that purine-preferring transporters such as CNT2 are involved in its cellular uptake.

Metabolic Activation of Besifovir

Once inside the hepatocyte, this compound undergoes a multi-step activation process to become the pharmacologically active besifovir diphosphate.

Step 1: Hydrolysis of the Prodrug this compound is a prodrug designed to enhance oral bioavailability. The dipivoxil moieties are rapidly cleaved by intracellular esterases, primarily in the liver and intestines, to release the parent compound, besifovir (BFV, also known as LB80317), and an intermediate metabolite, LB80331.[1]

Step 2: Phosphorylation to the Active Form Besifovir, a monophosphate analog, requires two sequential phosphorylation steps catalyzed by host cell kinases to form the active diphosphate metabolite. This process is independent of viral enzymes.

-

First Phosphorylation: Besifovir is phosphorylated to besifovir monophosphate. While the specific enzyme for this step has not been identified for besifovir, for other guanosine monophosphate analogs, this conversion is often catalyzed by guanylate kinase (GK) .

-

Second Phosphorylation: Besifovir monophosphate is further phosphorylated to the active besifovir diphosphate. This step is likely carried out by a nucleoside diphosphate kinase (NDPK) .

The resulting besifovir diphosphate is a structural analog of deoxyguanosine triphosphate (dGTP).

Mechanism of Antiviral Action

Besifovir diphosphate acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[1] It competes with the natural substrate, dGTP, for incorporation into the nascent viral DNA chain. Upon incorporation, the lack of a 3'-hydroxyl group on the acyclic side chain of besifovir leads to chain termination, thus halting HBV DNA replication.[1]

Quantitative Data

Table 1: In Vitro Anti-HBV Activity of Besifovir

This table summarizes the 50% inhibitory concentration (IC₅₀) of besifovir against wild-type and drug-resistant HBV strains in Huh7 cells.

| HBV Strain | IC₅₀ (μM) | Fold Change vs. WT | Reference |

| Wild-Type (WT) | 4.25 ± 0.43 | - | [2] |

| ADV-resistant (10-16) | 8.43 ± 0.58 | 2.0 | [2] |

| ADV-resistant (10-17) | 5.27 ± 0.26 | 1.2 | [2] |

| ETV-resistant (69-2) | 26.00 ± 3.79 | 6.1 | [2] |

| ETV-resistant (71-3) | 40.70 ± 2.26 | 9.6 | [2] |

ADV: Adefovir; ETV: Entecavir

Table 2: Pharmacokinetic Parameters of Besifovir Metabolites in Human Plasma (60 mg dose)

| Metabolite | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |

| LB80331 | 397 | 2.0 | 3.0 | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life

Experimental Protocols

Cell Culture for Antiviral Testing (HepG2/Huh7)

The human hepatoma cell lines HepG2 and Huh7 are commonly used for in vitro studies of HBV replication and antiviral drug testing.

Materials:

-

HepG2 or Huh7 cells

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Maintenance: Culture cells in EMEM/DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: When cells reach 80-90% confluency, wash the monolayer with PBS. Add Trypsin-EDTA and incubate for 5-7 minutes until cells detach. Neutralize trypsin with complete growth medium and re-seed into new flasks at a 1:4 or 1:8 split ratio every 3-6 days.

-

For Antiviral Assays: Seed cells into multi-well plates at a desired density. Allow cells to attach overnight before proceeding with transfection or drug treatment.

In Vitro HBV Drug Susceptibility Assay

This protocol outlines the general steps to determine the IC₅₀ of an antiviral compound against HBV.

Workflow:

-

Transfection: Transfect hepatoma cells (e.g., Huh7) with an HBV replicon plasmid (e.g., a 1.2mer HBV genome construct) using a suitable transfection reagent like Lipofectamine 2000.

-

Drug Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the antiviral drug (e.g., Besifovir).

-

Incubation: Incubate the cells for a defined period (e.g., 4 days), replenishing the drug-containing medium as needed.

-

Harvesting: Harvest the cells for DNA and the supernatant for HBeAg analysis.

-

Analysis:

-

HBV DNA Replication: Extract intracellular HBV DNA and analyze by Southern blotting or qPCR to quantify the levels of replicative intermediates.

-

Transfection Efficiency: Measure the level of secreted HBeAg in the culture supernatant by ELISA to normalize for transfection efficiency.

-

-

IC₅₀ Determination: Calculate the drug concentration that inhibits HBV DNA replication by 50% compared to untreated controls.

Southern Blot for HBV DNA Analysis

Protocol Outline:

-

DNA Extraction: Extract low-molecular-weight DNA from transfected cells using the Hirt extraction method.

-

Agarose Gel Electrophoresis: Separate the extracted DNA on an agarose gel to resolve the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded).

-

Transfer: Transfer the separated DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a radiolabeled or digoxigenin (DIG)-labeled HBV-specific DNA probe.

-

Detection: Detect the hybridized probe using autoradiography or a chemiluminescent substrate to visualize the HBV DNA bands.

-

Quantification: Quantify the band intensities to determine the relative levels of HBV DNA replication.

ELISA for HBeAg Quantification

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of Hepatitis B e-antigen (HBeAg) secreted into the cell culture supernatant.

Protocol Outline:

-

Coating: Microwell plates are pre-coated with a monoclonal antibody specific for HBeAg.

-

Sample Incubation: Culture supernatants are added to the wells, and any HBeAg present binds to the capture antibody.

-

Detection Antibody: A second, enzyme-conjugated (e.g., HRP) anti-HBeAg antibody is added, which binds to the captured HBeAg, forming a "sandwich".

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of HBeAg is determined by comparison to a standard curve.

Visualizations

Caption: Metabolic activation pathway of this compound.

Caption: Experimental workflow for HBV drug susceptibility assay.

References

Pharmacokinetic Profile of Besifovir Dipivoxil in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir dipivoxil (BSV) is an oral acyclic nucleotide phosphonate that serves as a prodrug of besifovir.[1] It has demonstrated potent antiviral activity against the hepatitis B virus (HBV) and has been a subject of extensive preclinical and clinical research.[1][2] Understanding the pharmacokinetic profile of BSV in various animal models is crucial for predicting its behavior in humans and for designing effective and safe therapeutic regimens. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound and structurally similar compounds in key preclinical species: rats, dogs, and monkeys.

Data Presentation: Pharmacokinetic Parameters

While specific quantitative pharmacokinetic data for this compound in animal models is not extensively published in publicly available literature, data from closely related and structurally similar dipivoxil ester prodrugs, such as adefovir dipivoxil and tenofovir dipivoxil, can provide valuable comparative insights into the expected pharmacokinetic behavior of this compound. The following tables summarize key pharmacokinetic parameters for these surrogate compounds in rats, dogs, and monkeys.

Table 1: Pharmacokinetic Parameters of Adefovir/Tenofovir Dipivoxil in Rats

| Parameter | Adefovir Dipivoxil | Tenofovir Dipivoxil Fumarate | Reference |

| Dose (mg/kg) | Data not available | Data not available | |

| Cmax (ng/mL) | Data not available | Data not available | |

| Tmax (h) | Data not available | Data not available | |

| AUC (ng·h/mL) | Data not available | Data not available | |

| t1/2 (h) | Data not available | Data not available | |

| Bioavailability (%) | 24 | Data not available | [3] |

Table 2: Pharmacokinetic Parameters of Adefovir/Tenofovir Dipivoxil in Dogs

| Parameter | Adefovir Dipivoxil | Tenofovir Dipivoxil Fumarate | Reference |

| Dose (mg/kg) | Data not available | Not specified | [4] |

| Cmax (ng/mL) | Data not available | 568.38 ± 271.26 | [5] |

| Tmax (h) | Data not available | 5 (0.5 - 12) | [5] |

| AUC0-24h (ng·h/mL) | Data not available | 2557.72 ± 659.43 | [5] |

| t1/2 (h) | Data not available | Data not available | |

| Bioavailability (%) | 72 | Data not available | [3] |

Table 3: Pharmacokinetic Parameters of Adefovir/Remofovir in Monkeys

| Parameter | Adefovir Dipivoxil | Remofovir | Reference |

| Dose (mg/kg) | Data not available | 30 (oral) | [3] |

| Cmax (ng/mL) | Data not available | 0.105 ± 0.023 | [3] |

| Tmax (h) | Data not available | Data not available | |

| AUC (ng·h/mL) | Data not available | Data not available | |

| t1/2 (h) | Data not available | 0.7 | [3] |

| Bioavailability (%) | 19 | 19.4 | [3] |

Note: The data presented for adefovir dipivoxil and tenofovir dipivoxil fumarate are intended to provide a comparative reference for the potential pharmacokinetic profile of this compound, given the structural similarities of these prodrugs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of the pharmacokinetic properties of a drug candidate. Below are generalized methodologies for key experiments based on standard practices in preclinical drug development.

Animal Models and Drug Administration

-

Species: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used.

-

Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except when fasting is required for the study.

-

Drug Formulation: For oral administration, this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose). For intravenous administration, a solution in a biocompatible vehicle is used.

-

Administration:

-

Oral (PO): Administered via oral gavage for rats and monkeys, and via gelatin capsules for dogs.[6]

-

Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein for rats or a cephalic or saphenous vein for dogs and monkeys.

-

Sample Collection

-

Blood Sampling:

-

Rats: Serial blood samples are collected from the tail vein or via a cannulated jugular vein at predetermined time points.[6]

-

Dogs: Blood samples are typically collected from the cephalic or jugular vein.[7][8] For multiple sampling, an indwelling catheter may be used to minimize stress to the animal.[8]

-

Monkeys: Blood is collected from a peripheral vein, such as the femoral or cephalic vein.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored at -80°C until analysis.[9]

-

-

Urine and Feces Collection:

-

Animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals. This is crucial for determining the routes and extent of excretion.

-

Bioanalytical Method

-

Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying besifovir and its metabolites in biological matrices.[4][10][11]

-

Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma, urine, or homogenized tissue samples.[10][12]

-

Chromatography: Separation of the analyte and internal standard is achieved on a C18 reverse-phase column with a suitable mobile phase gradient.[4][12]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][12]

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.[10]

Mandatory Visualization

Metabolic Activation and Mechanism of Action of this compound

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow of a typical preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound in animal models, while not extensively detailed with direct quantitative data in the public domain, can be inferred from its structural class and data from similar prodrugs. It is understood to be a prodrug that undergoes efficient conversion to its active moiety, which is then phosphorylated to the active diphosphate metabolite. This active form effectively inhibits HBV DNA polymerase. The primary route of elimination is expected to be renal. The experimental protocols outlined in this guide provide a robust framework for conducting preclinical pharmacokinetic studies to further elucidate the absorption, distribution, metabolism, and excretion of this compound and other novel antiviral agents. The provided visualizations offer a clear understanding of its metabolic activation and the standard workflow for its pharmacokinetic evaluation. This information is vital for the continued development and optimization of treatment strategies for chronic hepatitis B.

References

- 1. This compound maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics of tenofovir in Beagle dogs after oral dosing of tenofovir dipivoxil fumarate using HPLC-MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]

- 8. Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib | MDPI [mdpi.com]

- 9. vet.purdue.edu [vet.purdue.edu]

- 10. ijper.org [ijper.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Besifovir: An In-depth Technical Guide on Early-Phase Clinical Studies for Chronic Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir (Besivo®), a novel acyclic nucleotide phosphonate, has emerged as a potent antiviral agent for the treatment of chronic hepatitis B (CHB). Developed by Ildong Pharmaceutical Co., Ltd. in South Korea, it functions as an inhibitor of the hepatitis B virus (HBV) polymerase, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the early-phase clinical studies on the safety and efficacy of Besifovir, presenting key data, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.

Mechanism of Action

Besifovir dipivoxil maleate is an orally administered prodrug that is converted to its active form, besifovir diphosphate, within the body.[1][2] As a guanosine monophosphate analog, besifovir diphosphate competitively inhibits the HBV polymerase, the viral reverse transcriptase responsible for synthesizing viral DNA from its RNA template.[1] By incorporating into the elongating viral DNA chain, it causes premature termination, effectively halting viral replication.[1] This disruption of the viral life cycle leads to a reduction in HBV DNA levels in the bloodstream.[1]

Early-Phase Clinical Efficacy

Early-phase clinical trials have demonstrated the non-inferior antiviral efficacy of Besifovir compared to established first-line treatments for CHB, such as Entecavir and Tenofovir Disoproxil Fumarate (TDF).

Virological and Biochemical Response

Phase II and III clinical trials have consistently shown high rates of virological response, defined as a reduction of serum HBV DNA to undetectable levels.

Table 1: Comparative Efficacy of Besifovir in Phase II & III Clinical Trials

| Study (Duration) | Treatment Arms | N | Virological Response (HBV DNA <20 IU/mL) | ALT Normalization | HBeAg Seroconversion |

| Phase IIb (48 Weeks) | Besifovir 90 mg | 36 | 63.6% | 91.7% | 11.1% |

| Besifovir 150 mg | 39 | 62.9% | 76.9% | 15.0% | |

| Entecavir 0.5 mg | 39 | 58.3% | 89.7% | 9.5% | |

| Phase II (96 Weeks) | Besifovir 90 mg | 31 | 80.7% | 90.3% | 20.0% |

| Besifovir 150 mg | 28 | 78.6% | 78.6% | 21.4% | |

| Entecavir 0.5 mg | 30 | 80.0% | 93.3% | 22.2% | |

| Phase III (144 Weeks) | Besifovir 150 mg (BSV-BSV) | 81 | 80.3% (at 144w) | Similar between groups | Similar between groups |

| TDF 300 mg -> BSV 150 mg (TDF-BSV) | 76 | 85.5% (at 144w) | Similar between groups | Similar between groups |

Data compiled from multiple clinical trial publications.

Safety and Tolerability Profile

A key advantage of Besifovir observed in clinical studies is its favorable safety profile, particularly concerning renal and bone health, which can be long-term concerns with TDF therapy.

Table 2: Key Safety Outcomes for Besifovir

| Safety Parameter | Besifovir | Comparator (TDF) | Key Findings |

| Renal Safety | Well-preserved renal function.[3] | Decreases in estimated glomerular filtration rate (eGFR) observed.[3] | Switching from TDF to Besifovir resulted in significant improvement in renal function.[3] |

| Bone Safety | Bone mineral density (BMD) well-preserved.[3] | Decreases in hip and spine BMD observed.[3] | Switching from TDF to Besifovir led to significant improvements in BMD.[3] |

| Most Common Adverse Event | L-carnitine depletion.[3] | N/A | Serum L-carnitine levels returned to normal with supplementation.[3] |

Experimental Protocols of Key Clinical Trials

The methodologies of the early-phase trials were crucial in establishing the efficacy and safety of Besifovir. Below are the core components of a representative Phase III trial protocol.

Phase III Clinical Trial Workflow (NCT01937806)

This study was a multi-center, randomized, double-blind, active-controlled, non-inferiority trial.

Inclusion and Exclusion Criteria

Key Inclusion Criteria: [4][5]

-

Adults (≥20 years old) with chronic hepatitis B (HBsAg positive for ≥6 months).

-

Treatment-naïve or have not received interferon or other nucleos(t)ide analogs for a specified duration.

-

Serum HBV DNA levels above a predefined threshold (e.g., >1x10^5 copies/mL for HBeAg-positive and >1x10^4 copies/mL for HBeAg-negative patients).

-

Elevated Alanine Aminotransferase (ALT) levels.

Key Exclusion Criteria: [4][5]

-

Co-infection with Hepatitis C, Hepatitis D, or HIV.

-

Evidence of decompensated liver disease.

-

Significant renal impairment (e.g., GFR < 50 mL/min).

-

History of hepatocellular carcinoma.

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: Proportion of patients with undetectable serum HBV DNA (typically <69 IU/mL) at week 48.[3]

-

Secondary Efficacy Endpoints: [6]

-

Mean change in serum HBV DNA from baseline.

-

Proportion of patients with ALT normalization.